molecular formula C11H12Cl2N2O B2629211 1-(2,6-Dichlorobenzoyl)piperazine CAS No. 404869-31-4

1-(2,6-Dichlorobenzoyl)piperazine

Cat. No.: B2629211
CAS No.: 404869-31-4
M. Wt: 259.13
InChI Key: QLYMWDPEXIEMSX-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzoyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 2,6-dichlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,6-Dichlorobenzoyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction parameters ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorobenzoyl)piperazine undergoes various chemical reactions, including:

    Nucleophilic substitution: The compound can react with nucleophiles such as amines and thiols, leading to the formation of substituted piperazine derivatives.

    Oxidation: Under oxidative conditions, the piperazine ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Substituted piperazine derivatives.

    Oxidation: Piperazine N-oxides.

    Reduction: Amine derivatives.

Scientific Research Applications

1-(2,6-Dichlorobenzoyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential activity against neurological disorders.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorobenzoyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Dichlorobenzyl)piperazine
  • 1-(2,6-Dichlorophenyl)piperazine
  • 1-(2,6-Dichlorobenzoyl)-4-methylpiperazine

Uniqueness

1-(2,6-Dichlorobenzoyl)piperazine is unique due to the presence of the 2,6-dichlorobenzoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(2,6-dichlorophenyl)-piperazin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O/c12-8-2-1-3-9(13)10(8)11(16)15-6-4-14-5-7-15/h1-3,14H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYMWDPEXIEMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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